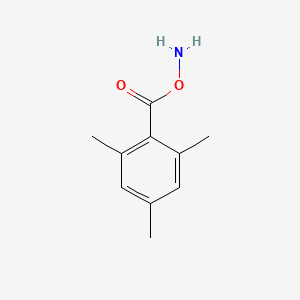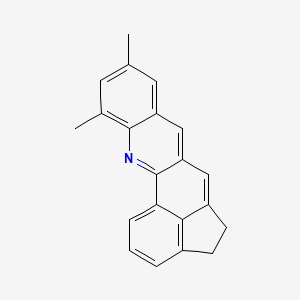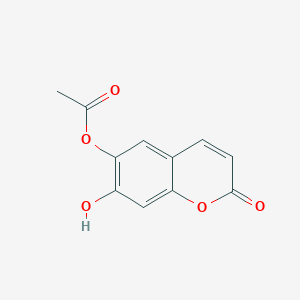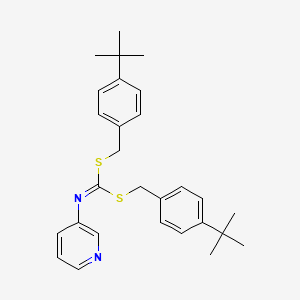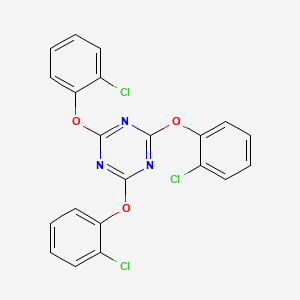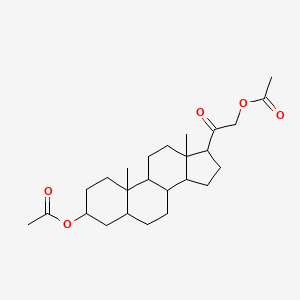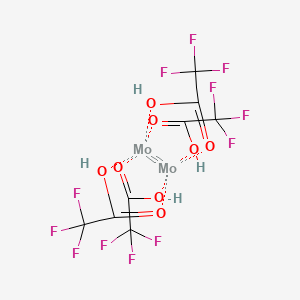
Dimolybdenum tetrakis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimolybdenum tetrakis(trifluoroacetate) is a coordination compound with the formula
C8F12Mo2O8
. It is known for its unique structure, featuring a metal-metal bond between two molybdenum atoms. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity .Preparation Methods
Synthetic Routes and Reaction Conditions: Dimolybdenum tetrakis(trifluoroacetate) can be synthesized through the reaction of molybdenum hexacarbonyl with trifluoroacetic acid. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods: This involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimolybdenum tetrakis(trifluoroacetate) undergoes various chemical reactions, including:
Ligand Exchange: This compound can participate in ligand exchange reactions, where the trifluoroacetate ligands are replaced by other ligands such as acetonitrile.
Oxidation and Reduction: The molybdenum centers in the compound can undergo oxidation and reduction reactions, altering the oxidation state of the metal atoms.
Common Reagents and Conditions:
Ligand Exchange: Acetonitrile is commonly used as a solvent in ligand exchange reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction outcome.
Major Products:
Scientific Research Applications
Dimolybdenum tetrakis(trifluoroacetate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimolybdenum tetrakis(trifluoroacetate) involves its ability to form stable complexes with various ligands. The metal-metal bond between the molybdenum atoms plays a crucial role in its reactivity. The compound can interact with different molecular targets, depending on the ligands attached and the reaction conditions .
Comparison with Similar Compounds
Dimolybdenum tetrakis(acetate): Similar structure but with acetate ligands instead of trifluoroacetate.
Dimolybdenum tetrakis(pivalate): Features pivalate ligands and is used in stereochemical studies.
Dimolybdenum tetrakis(isovalerate): Used in similar applications as the pivalate derivative.
Uniqueness: Dimolybdenum tetrakis(trifluoroacetate) is unique due to the presence of trifluoroacetate ligands, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
36608-07-8 |
|---|---|
Molecular Formula |
C8H4F12Mo2O8 |
Molecular Weight |
648.0 g/mol |
InChI |
InChI=1S/4C2HF3O2.2Mo/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);; |
InChI Key |
FAMFOTUVEABHMD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Mo]#[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


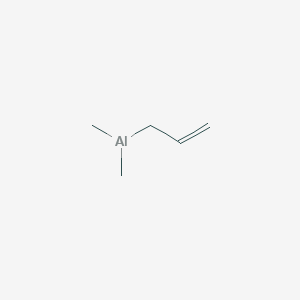
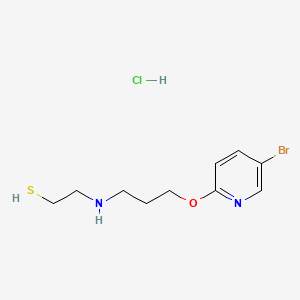
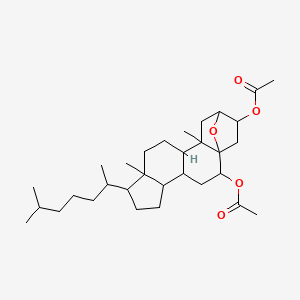
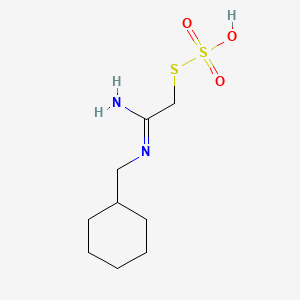
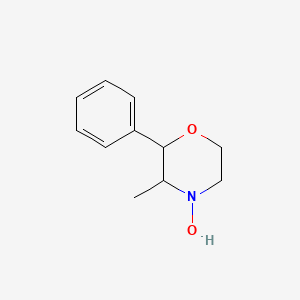
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
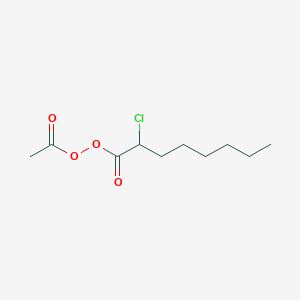
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
